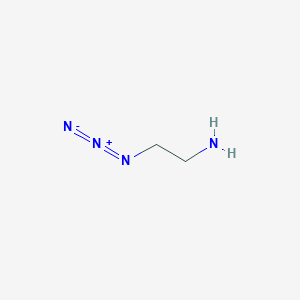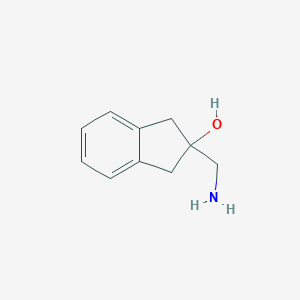
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" is a derivative of indene, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene ring. The compound contains an aminomethyl group (-NH2CH2-) and a hydroxyl group (-OH), indicating that it has both amine and alcohol functional groups, which could contribute to its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related indene derivatives has been explored in various studies. For instance, the synthesis of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones was achieved by selective 2-alkylation of the corresponding amino isoindolones, which were derived from 2-cyanobenzaldehyde, using alkyl halides in a phase-transfer catalyst system . Additionally, an efficient method for preparing 2-aminomethyl-1,3-diene derivatives was developed through the reaction of imines with organoindium reagents, which were generated in situ from indium and 1,3-dibromo-2-butyne, in a one-pot process . These methods could potentially be adapted for the synthesis of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indene derivatives is characterized by the presence of a 2,3-dihydro-1H-indene core, which can be functionalized at various positions to yield different derivatives. The presence of an aminomethyl group at the 2-position and a hydroxyl group at the same carbon atom would result in a chiral center, potentially giving rise to enantiomers that could be separated and evaluated for their distinct biological activities .
Chemical Reactions Analysis
Indene derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the aminomethylation of pyridines has been investigated, showing that such reactions are directed primarily to specific positions on the pyridine ring, leading to the formation of derivatives with different substitution patterns . Although the compound is not a pyridine derivative, similar reactivity could be expected with the aminomethyl group in "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol".
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" would be influenced by its functional groups. The presence of both amine and hydroxyl groups could result in hydrogen bonding, affecting its solubility in water and organic solvents. The compound's reactivity could also be influenced by these groups, as they could participate in various chemical reactions, such as acylation, alkylation, and others, as seen in the synthesis of related compounds .
Aplicaciones Científicas De Investigación
1. Enantioselective Synthesis
- Application Summary: An efficient method for the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination is reported . The products resemble those obtained through direct asymmetric diamination of terminal alkenes .
- Methods of Application: The methodology is used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity .
- Results: The usefulness of the method is demonstrated through the synthesis of a 2-aminomethyl iminocyclitol .
2. Spectinomycin Antibiotics
- Application Summary: Researchers have developed aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics as potential broad-spectrum antibiotics .
- Methods of Application: These antibiotics could be developed into therapeutics to treat many infections, including those resistant to current treatments, and biodefense pathogens .
- Results: Recent advances include a new drug structure which can address antibiotic resistance to Mycobacterium abscessus (Mab) .
3. Antibacterial and Antibiofilm Agents
- Application Summary: Polymers as advanced antibacterial and antibiofilm agents for direct and combination therapies . Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .
- Methods of Application: These polymers could be developed into therapeutics to treat many infections, including those resistant to current treatments .
- Results: Recent advances include a new drug structure which can address antibiotic resistance .
4. Second-Order Nonlinear Optical Performance
- Application Summary: A novel 2-(aminomethyl)pyridineH2PO4 crystal with second-order nonlinear optical performance .
- Methods of Application: The crystal was grown by the slow evaporation method under the conditions of RT and ambient atmosphere .
- Results: The crystal exhibits a high diffuse reflection with wide transparent range and appropriate thermal stability . It also presents an obvious photoluminescence characteristic .
5. Catalyst for Suzuki–Miyaura Cross-Coupling Reaction
- Application Summary: A Pd nanoparticles supported on 2-(aminomethyl)phenols modified boehmite was prepared by a simple and rapid method .
- Methods of Application: This material is characterized by various techniques to confirm its microstructure .
- Results: It was employed as a recyclable catalyst for Suzuki–Miyaura cross-coupling reaction with high reactivity .
6. Antibacterial and Antibiofilm Agents
- Application Summary: Polymers as advanced antibacterial and antibiofilm agents for direct and combination therapies . Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .
- Methods of Application: These polymers could be developed into therapeutics to treat many infections, including those resistant to current treatments .
- Results: Recent advances include a new drug structure which can address antibiotic resistance .
7. Synthesis of Imidazo[1,5-a]pyridines
- Application Summary: The initial nucleophilic attack of the 2-(aminomethyl)pyridine on the nitronate provides an amidinium species, which is very well suited for a 5-exo-trig cyclization involving the masked imine moiety of the pyridine ring .
- Methods of Application: This method is used to synthesize imidazo[1,5-a]pyridines .
- Results: The results demonstrate the effectiveness of this method for synthesizing imidazo[1,5-a]pyridines .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(aminomethyl)-1,3-dihydroinden-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIWCFPKUDVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

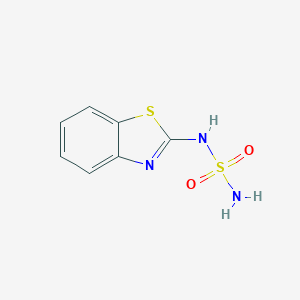
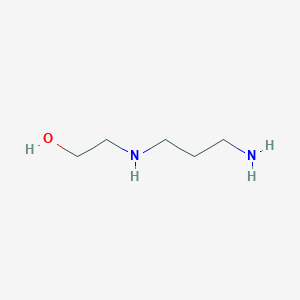
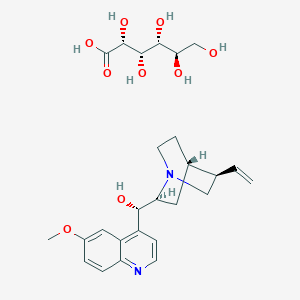
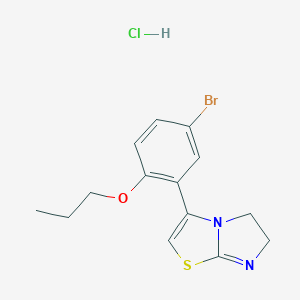
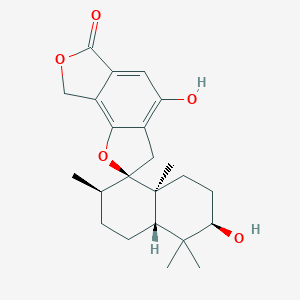
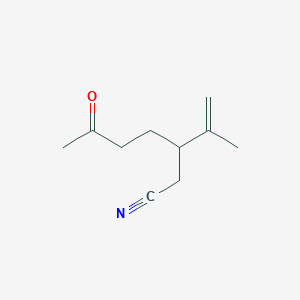
![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)
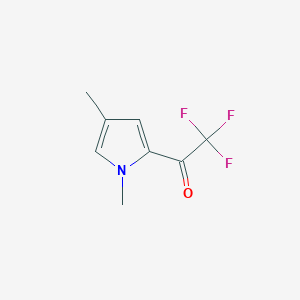

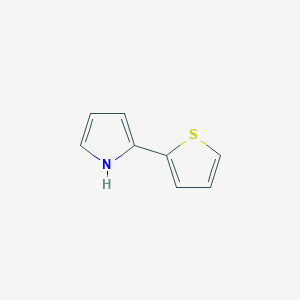
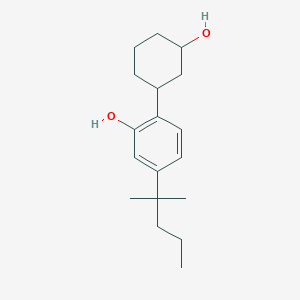
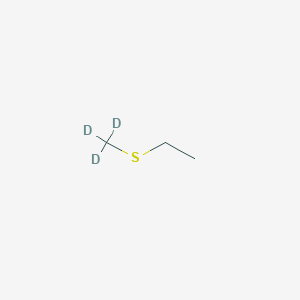
![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)
